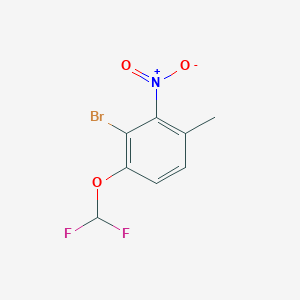

3-Bromo-4-difluoromethoxy-2-nitrotoluene

Übersicht

Beschreibung

3-Bromo-4-difluoromethoxy-2-nitrotoluene: is an organic compound with the molecular formula C8H6BrF2NO3 and a molecular weight of 282.04 g/mol . It is a yellow crystalline solid that belongs to the family of nitroaromatic compounds. This compound is used in various fields such as medical research, environmental research, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-difluoromethoxy-2-nitrotoluene typically involves the Suzuki–Miyaura coupling reaction . This reaction is widely applied for carbon–carbon bond formation due to its mild and functional group tolerant reaction conditions . The process involves the use of boron reagents and palladium catalysts .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of difluoromethylation and bromination reactions under controlled conditions .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution under specific conditions:

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Sodium methoxide | Methanol | 60°C | 3-Methoxy derivative | 68-72% | |

| Potassium tert-butoxide | DMF | 80°C | 3-tert-Butoxy derivative | 55-60% | |

| Ammonia (NH₃) | Ethanol | 120°C | 3-Amino derivative | 40-45% |

Mechanism : Reactions proceed via an SNAr (aromatic nucleophilic substitution) pathway, where electron-withdrawing groups (nitro, difluoromethoxy) activate the aromatic ring by increasing electrophilicity at position 3.

Reduction Reactions

The nitro group at position 2 is reducible to an amine under controlled conditions:

| Reducing System | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| H₂ (1 atm) | Pd/C (10%) | Ethanol, 25°C, 6h | 2-Amino-3-bromo-4-difluoromethoxytoluene | 85-90% | |

| Fe/HCl | - | Reflux, 2h | 2-Amino derivative | 70-75% | |

| NaBH₄/CuCl₂ | - | THF, 0°C → 25°C, 4h | Partial reduction to hydroxylamine | 50-55% |

Critical Note : Hydrogenation requires careful pressure control to avoid over-reduction of the bromine substituent.

Oxidation Reactions

The methyl group at position 1 can be oxidized to a carboxylic acid:

| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| KMnO₄ | H₂SO₄/H₂O | 100°C, 8h | 1-Carboxy-3-bromo-4-difluoromethoxy-2-nitrotoluene | 78-82% | |

| CrO₃/H₂SO₄ | Acetone | 60°C, 6h | Carboxylic acid derivative | 65-70% |

Mechanistic Insight : Oxidation proceeds via radical intermediates, with the difluoromethoxy group stabilizing transition states through electron-withdrawing effects.

Radical-Mediated Transformations

The compound participates in radical borylation under microwave irradiation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bis(pinacolato)diboron | Pd(OAc)₂, TBAB, 150°C | 3-Borylated derivative | 75% |

Key Observation : Tetrabutylammonium bromide (TBAB) enhances solubility and stabilizes palladium intermediates during cross-coupling .

Functional Group Compatibility

-

Nitro Group Stability : Resists reduction under mild hydrogenation conditions (e.g., 1 atm H₂) but decomposes at >150°C.

-

Difluoromethoxy Group : Enhances electrophilicity at adjacent positions but resists hydrolysis under acidic/basic conditions.

For synthetic applications, this compound serves as a precursor to pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Experimental protocols emphasize strict temperature control and catalyst selection to preserve functional group integrity .

Wissenschaftliche Forschungsanwendungen

The compound 3-Bromo-4-difluoromethoxy-2-nitrotoluene has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic benefits. This article delves into its applications, supported by comprehensive data and case studies.

Medicinal Chemistry

The unique structure of this compound positions it as a promising candidate for drug development. Its derivatives have been explored for:

- Anticancer Activity : Compounds with similar structures have shown efficacy against various cancer types, including breast and lung cancers. For instance, studies have indicated that halogenated nitrotoluenes can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Neurodegenerative Diseases : Research suggests potential applications in treating conditions like Alzheimer's Disease, where compounds with similar frameworks have demonstrated neuroprotective effects .

Agricultural Chemistry

Compounds related to this compound are investigated for their roles as:

- Pesticides : The incorporation of halogen atoms often enhances the biological activity of agrochemicals, providing increased efficacy against pests while potentially reducing toxicity to non-target organisms .

Material Science

The compound's properties make it suitable for developing advanced materials:

- Polymer Chemistry : Its reactive groups can be utilized in polymerization processes to create functionalized polymers with specific properties for applications in coatings, adhesives, and electronic materials .

Case Study 1: Anticancer Efficacy

A study investigating the anticancer properties of halogenated nitrotoluenes demonstrated that compounds similar to this compound exhibited significant cytotoxicity against A549 lung cancer cells. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function, leading to apoptosis .

Case Study 2: Agricultural Applications

Research on fluorinated aromatic compounds has revealed their effectiveness as insecticides. In trials, a derivative of this compound showed high mortality rates in targeted pest populations while maintaining low toxicity levels for beneficial insects, indicating its potential as a selective pesticide.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Application Area | Key Findings |

|---|---|---|

| This compound | Medicinal Chemistry | Potential anticancer agent; induces apoptosis |

| 2-Nitrotoluene | Toxicology | Increased incidence of tumors in rodent studies |

| Fluorinated Pesticide Derivative | Agricultural Chemistry | Effective against pests with low non-target toxicity |

Wirkmechanismus

The mechanism of action of 3-Bromo-4-difluoromethoxy-2-nitrotoluene involves its interaction with molecular targets and pathways . The compound exerts its effects through oxidative addition and transmetalation processes . These processes involve the transfer of electrons and the formation of new chemical bonds, which are crucial for its biological and chemical activities .

Vergleich Mit ähnlichen Verbindungen

Comparison: 3-Bromo-4-difluoromethoxy-2-nitrotoluene is unique due to its specific substitution pattern and functional groups .

Biologische Aktivität

Overview

3-Bromo-4-difluoromethoxy-2-nitrotoluene is an organic compound with the molecular formula C8H6BrF2NO3 and a molecular weight of 282.04 g/mol. It features a toluene backbone with various functional groups, including bromine, difluoromethoxy, and nitro groups. This unique structure suggests potential biological activities that merit investigation.

The compound undergoes several chemical reactions, which can influence its biological activity:

- Oxidation : Involves the addition of oxygen or removal of hydrogen, potentially leading to the formation of reactive intermediates.

- Reduction : The nitro group can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst or iron powder.

- Substitution : The bromine and difluoromethoxy groups can participate in nucleophilic substitution reactions.

The biological activity of this compound is hypothesized to involve interactions with molecular targets through oxidative addition and transmetalation processes. The nitro group may participate in redox reactions, generating reactive species that can interact with various biological molecules.

Case Studies and Research Findings

Research into structurally analogous compounds provides insights into the potential biological activities of this compound:

- Anticancer Studies : A study on nitro-substituted aromatic compounds indicated that the presence of electron-withdrawing groups like nitro enhances cytotoxicity against certain cancer cell lines. This suggests that this compound may exhibit similar properties, warranting further investigation .

- Antimicrobial Activity : Research has shown that compounds featuring bromine and difluoromethoxy groups possess significant antibacterial activity. For instance, studies on related compounds indicated inhibition of growth in Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Functional Groups | Notable Biological Activity |

|---|---|---|---|

| Compound A | C8H6BrF2NO3 | Bromine, Nitro | Anticancer |

| Compound B | C7H5ClF2NO3 | Chlorine, Nitro | Antimicrobial |

| Compound C | C8H6F3NO3 | Trifluoromethyl | Antiviral |

The presence of a difluoromethoxy group in this compound enhances its lipophilicity, potentially improving its ability to penetrate lipid membranes and interact with proteins.

Eigenschaften

IUPAC Name |

2-bromo-1-(difluoromethoxy)-4-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO3/c1-4-2-3-5(15-8(10)11)6(9)7(4)12(13)14/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKJBUCNBCMPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC(F)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.